N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a bicyclic imidazo[1,2-b]pyridazine core linked to a 1-methylpyrazole group via a carboxamide bridge.
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-16-7-8(6-13-16)14-11(18)9-2-3-10-12-4-5-17(10)15-9/h2-7H,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFIDUHHEXWSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursorsKey steps may involve cyclization reactions, nucleophilic substitutions, and amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles or electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide. It exhibits selective inhibition against various cancer cell lines, making it a candidate for further development as a therapeutic agent.
Case Study: DDR1 Inhibition
A notable application of this compound is its role as a selective inhibitor of DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in cancer progression. Research indicates that derivatives of imidazo[1,2-b]pyridazine can inhibit DDR1 with an IC50 value of 23.8 nM while showing minimal activity against other kinases such as DDR2 and Bcr-Abl . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
Other Therapeutic Applications
Beyond cancer therapy, the compound may also have implications in treating inflammatory diseases due to the pyrazole moiety's known anti-inflammatory properties. Research into related pyrazole derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines and pathways .
Synthetic Methodologies
The synthesis of this compound employs various methodologies that enhance efficiency and yield. Recent advancements include metal-catalyst-free reactions that simplify the synthetic process while maintaining high purity levels .
Table 2: Synthetic Approaches
| Methodology | Description |
|---|---|
| Metal-Catalyst-Free Synthesis | Efficient method using simple reagents |
| Multi-Step Synthesis | Involves several reaction steps to build complexity |
| Green Chemistry Techniques | Focus on reducing waste and improving sustainability |
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Structural Analog: (R)-IPMICF16
Compound : N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Key Differences :
Hypothesized Properties :
- The fluorine atoms may improve binding affinity but increase metabolic complexity.
- The pyrrolidine ring could confer stereoselective interactions, unlike the target compound’s simpler methylpyrazole group.
Structural Analog: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Compound : CAS 1005612-70-3
Key Differences :
- Core Structure: Pyrazolo[3,4-b]pyridine core (vs.
- Substituents : Features ethyl and methyl groups on the pyrazole ring, increasing steric bulk compared to the target compound’s single methyl group.
- Molecular Weight : 374.4 g/mol, suggesting higher hydrophobicity than the target compound (exact weight unavailable) .
Hypothesized Properties :
- The pyrazolo[3,4-b]pyridine core may favor interactions with ATP-binding pockets in kinases.
- Increased alkylation could reduce solubility but enhance membrane permeability.
Tabulated Comparison of Key Features
Discussion of Structural and Functional Implications
- Core Heterocycles : The imidazo[1,2-b]pyridazine core (target and (R)-IPMICF16) is distinct from pyrazolo[3,4-b]pyridine (CAS 1005612-70-3), with nitrogen positioning affecting electronic properties and target selectivity.
- Substituent Effects : Fluorine and methoxy groups in (R)-IPMICF16 enhance target engagement but may complicate synthesis and pharmacokinetics. The target compound’s methylpyrazole offers simplicity and metabolic stability.
- Carboxamide Linkage : Common to all compounds, this group likely facilitates hydrogen bonding with kinases or receptors, though flanking substituents modulate specificity.
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
- Molecular Formula : CHN
- Molecular Weight : 199.21 g/mol
- CAS Number : 1185767-29-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrazole derivatives, including the target compound, against several cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| SF-268 | 12.50 | |
| NCI-H460 | 42.30 |
These findings indicate that the compound exhibits significant cytotoxicity, particularly against the MCF7 breast cancer cell line .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research Findings on COX Inhibition
A recent investigation into various pyrazole derivatives demonstrated that some compounds possess selective COX-2 inhibitory activity:
| Compound | COX Inhibition (SI) |
|---|---|
| This compound | >2000 |
| Other tested derivatives | Various |
This data suggests that the compound may serve as a viable candidate for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Some studies indicate that these compounds can exhibit significant antifungal and antibacterial activities.
Example of Antimicrobial Efficacy
In vitro tests have shown that certain pyrazole carboxamides demonstrate notable antifungal activity against various strains:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antifungal | 12 µg/mL |
| Other derivatives | Various | Various |
These results indicate the potential of this compound as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Modifications to the pyrazole ring and imidazo scaffold can significantly influence its pharmacological profile.
Key Insights from SAR Studies
Research has shown that:
- Substituents on the pyrazole ring can enhance anticancer activity.
- Modifications to the imidazo core may improve selectivity towards COX enzymes.
These insights guide future synthetic efforts aimed at developing more potent derivatives with targeted biological activities .
Q & A
Q. What are the optimal synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves coupling the imidazo[1,2-b]pyridazine core with substituted pyrazole moieties. A multi-step approach may include:
- Step 1 : Preparation of the imidazo[1,2-b]pyridazine-6-carboxylic acid intermediate via cyclization of precursor heterocycles under acidic or basic conditions.
- Step 2 : Activation of the carboxylic acid (e.g., using HATU or EDCI) for amide bond formation with 1-methyl-1H-pyrazol-4-amine.
- Optimization : Reaction conditions (solvent, temperature, catalyst) should be adjusted based on steric/electronic effects of substituents. For example, DMF or DCM at 50–80°C with catalytic DMAP may enhance coupling efficiency .
- Yield Improvement : Use of microwave-assisted synthesis or flow chemistry can reduce side reactions. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural identity of this compound confirmed, and which analytical techniques are critical for characterization?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm connectivity and assign chemical shifts. For example, the pyrazole methyl group typically resonates at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves 3D conformation and hydrogen-bonding networks. Ensure slow evaporation in solvents like DMSO/EtOH for crystal growth .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the pyrazole and imidazopyridazine moieties in kinase inhibition?
- Methodological Answer : SAR studies should focus on:
- Core Modifications : Synthesize analogs with variations in pyrazole substituents (e.g., methyl vs. cyclopropyl) and imidazopyridazine substitutions (e.g., chloro, methoxy).
- Kinase Assays : Test inhibitory activity against kinase panels (e.g., IRAK4, Fyn, PIM kinases) using fluorescence-based ATP competition assays. Compare IC₅₀ values to identify critical pharmacophores .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., carboxamide with hinge region) and hydrophobic contacts .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. kinase inhibition)?
- Methodological Answer : Discrepancies may arise from assay conditions or target promiscuity. Mitigate by:
- Standardized Assays : Replicate experiments under consistent conditions (e.g., cell lines, incubation time). For antimicrobial activity, use CLSI guidelines; for kinase assays, validate with positive controls (e.g., staurosporine) .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets.
- Data Normalization : Use Z-score or % inhibition relative to vehicle controls to reduce batch variability .
Q. What computational strategies are effective for predicting metabolic stability and toxicity of this compound?
- Methodological Answer :
- In Silico ADMET : Tools like SwissADME or ADMETlab predict metabolic hotspots (e.g., oxidation of the pyrazole methyl group) and toxicity risks (e.g., hERG inhibition).
- Metabolite Identification : Simulate Phase I/II metabolism using GLORY or MetaSite. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. How can researchers design experiments to resolve crystallographic disorder in the imidazopyridazine core?
- Methodological Answer :
- Crystal Optimization : Vapor diffusion methods (e.g., sitting-drop) with mixed solvents (hexane/EtOAc) improve crystal quality.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) reduces noise. Use SHELXL for refinement, applying restraints for disordered regions .
- Validation : Check R-factors and electron density maps (e.g., omit maps in COOT) to confirm atomic positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
